molecular formula C29H34N2O5 B12480559 Ethyl 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12480559
M. Wt: 490.6 g/mol
InChI Key: NHOYRGLBHYNEQZ-UHFFFAOYSA-N
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Description

ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, a methoxy group, and an ethyl ester. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoate core, followed by the introduction of the morpholine ring and the methoxy groups. Common reagents used in these reactions include ethyl esters, morpholine, and methoxybenzyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

  • METHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE

These compounds share similar structures but differ in the alkyl group attached to the benzoate core

ETHYL 5-[({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its unique combination of functional groups, which may confer distinct properties and advantages in various research and industrial contexts.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 5-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C29H34N2O5/c1-4-35-29(32)25-18-24(10-11-26(25)31-13-15-34-16-14-31)30-19-22-9-12-27(28(17-22)33-3)36-20-23-8-6-5-7-21(23)2/h5-12,17-18,30H,4,13-16,19-20H2,1-3H3

InChI Key

NHOYRGLBHYNEQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC)N4CCOCC4

Origin of Product

United States

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